1-Morpholinocyclododecene
Overview
Description
1-Morpholinocyclododecene is a cyclic amine-based compound . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
The condensation of 1-morpholinocyclododecene with acrolein gives 15-morpholinobicyclo[9.3.1]pentadeca-14, 15-diene and 14-hydroxy-15-morpholinobicyclo[9.3.1]pentadec-15-ene, which on acid hydrolysis form 14-hydroxybicyclo[9.3.1]pentadecan-15-one . The hydrogenation of 15-morpholinobicyclo[9.3.1]pentadeca-14, 15-diene and subsequent acid hydrolysis gave bicyclo[9.3.1]-pentadecan-15-one .Molecular Structure Analysis
The molecular formula of 1-Morpholinocyclododecene is C16H29NO . Its molecular weight is 251.41 . The SMILES string representation of the molecule is C1CCCCCC(=CCCCC1)N2CCOCC2 .Physical And Chemical Properties Analysis
1-Morpholinocyclododecene has a density of 0.9±0.1 g/cm3 . Its boiling point is 380.3±31.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.8±3.0 kJ/mol . The flash point is 112.1±27.2 °C . The index of refraction is 1.487 .Scientific Research Applications
Chemical Reactions and Synthesis
Condensation Reactions : 1-Morpholinocyclododecene undergoes condensation with acrolein, resulting in compounds like 15-morpholinobicyclo[9.3.1]pentadeca-14,15-diene and 14-hydroxy-15-morpholinobicyclo[9.3.1]pentadec-15-ene. These products can undergo further transformations like acid hydrolysis, forming 14-hydroxybicyclo[9.3.1]pentadecan-15-one (Zakharkin & Guseva, 1976).
Formation of Bicyclo[9.3.1]-Pentadecan-15-One : Hydrogenation of 15-morpholinobicyclo[9.3.1]pentadeca-14,15-diene followed by acid hydrolysis leads to the production of bicyclo[9.3.1]-pentadecan-15-one. This demonstrates the chemical versatility of 1-morpholinocyclododecene in synthetic organic chemistry (Zakharkin & Guseva, 1976).
Interaction with Frustrated Lewis Pairs : The compound reacts with B(C6F5)3 and phenylacetylene, forming a mixture of compounds, indicating its reactivity and potential use in organometallic chemistry and catalysis (Dureen, Brown, & Stephan, 2010).
Pharmaceutical Chemistry
Morpholine Derivatives : Morpholine, a related compound, is important in pharmaceutical chemistry due to its functional groups and industrial significance. Chemical manipulations involving morpholine derivatives, which could include 1-morpholinocyclododecene, are crucial for developing therapeutic agents (Rupak, Vulichi, & Suman, 2016).
- various potent drugs due to their structural and physicochemical properties (Walker, Eklov, & Bedore, 2012).
- Optical Purity in Pharmaceutical Compounds : Research into optically pure morpholine building blocks and their derivatives underscores the significance of morpholine structures, such as those related to 1-morpholinocyclododecene, in developing enantiomerically pure pharmaceutical compounds (Stojiljkovic et al., 2022).
Chemical Analysis and Properties
Phase Equilibrium Studies : Morpholine, and by extension its derivatives, are studied for their volumetric properties and phase equilibrium, critical in process industries. The study of similar compounds, such as 1-morpholinocyclododecene, could be important for understanding solvent interactions in chemical processes (Kumari et al., 2017).
Combustion Chemistry : Studying the combustion chemistry of morpholine derivatives, including 1-morpholinocyclododecene, can provide insights into their stability, reactivity, and potential environmental impact. This is crucial in assessing their use in various industrial applications (Lucassen et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-[(1E)-cyclododecen-1-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2/b16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBSJOMNRSBGA-MHWRWJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=CCCCC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC/C(=C\CCCC1)/N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309274 | |
Record name | 1-Morpholino-1-cyclododecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholinocyclododecene | |
CAS RN |
3725-39-1 | |
Record name | 1-Morpholino-1-cyclododecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3725-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Cyclododecen-1-yl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003725391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Morpholino-1-cyclododecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-cyclododecen-1-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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